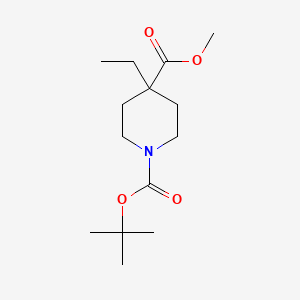

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate

Overview

Description

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate is a versatile chemical compound with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and ethyl groups, as well as two ester functional groups. It is widely used in various fields of scientific research due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the piperidine ring, which is then functionalized with tert-butyl, methyl, and ethyl groups.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions: Typical reagents include Grignard reagents, organolithium compounds, and various acids and bases.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted esters.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate is in the pharmaceutical industry. It has been identified as a potential candidate for the development of new drugs. Its structural properties allow for modifications that can lead to compounds with enhanced therapeutic effects.

Case Study:

A study published in Tetrahedron Letters explored the synthesis of derivatives of this compound, demonstrating its utility in creating novel drug candidates that target specific biological pathways. The findings indicated that modifications to the piperidine ring could enhance bioactivity and selectivity against certain diseases .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable for researchers aiming to create complex structures.

Table: Synthesis Pathways

| Reaction Type | Product Example | Reference |

|---|---|---|

| Alkylation | Modified piperidine derivatives | Tetrahedron Letters |

| Esterification | New ester compounds | PubChem |

| Cyclization | Cyclic compounds | Jubilant Ingrevia |

Neuropharmacology

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Studies are ongoing to assess its potential in treating neurodegenerative diseases.

Case Study:

Preliminary research has shown that certain derivatives can modulate neurotransmitter systems, suggesting a role in managing conditions such as Alzheimer's disease. These findings are promising for future therapeutic applications .

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate (CAS No. 578021-55-3) is a synthetic compound with significant potential in various biological applications due to its unique chemical structure. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 271.35 g/mol. The compound features a piperidine ring substituted with tert-butyl and ethyl groups, along with two carboxylate functionalities at the 1 and 4 positions. This structural arrangement is crucial for its biological activity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 329.9 ± 35.0 °C |

| Flash Point | 153.3 ± 25.9 °C |

Preliminary studies suggest that this compound may interact with various biological targets, including neurotransmitter receptors and metabolic enzymes. Its dual carboxylate groups could facilitate binding to proteins involved in signal transduction pathways.

Potential Therapeutic Applications

Research indicates several potential applications for this compound:

- Neuropharmacology : Due to its structural similarity to known neurotransmitter modulators, it may exhibit effects on GABAergic or glutamatergic systems.

- Antimicrobial Activity : Initial investigations have hinted at possible antibacterial or antifungal properties, warranting further exploration in this area.

- Metabolic Disorders : The compound's interaction with enzymes involved in metabolic pathways could position it as a candidate for treating conditions like diabetes or obesity.

Study on Neurotransmitter Interaction

A study explored the binding affinity of various piperidine derivatives to GABA receptors, revealing that compounds with structural similarities to this compound exhibited competitive inhibition of GABA binding. This suggests a potential role in modulating GABAergic activity, which is crucial for managing anxiety and seizure disorders.

Antimicrobial Testing

In vitro tests conducted on derivatives similar to this compound showed promising results against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Table 2: Comparison of Piperidine Derivatives

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Tert-butyl 4-methyl piperidine-1,4-dicarboxylate | C₁₂H₂₁NO₄ | Lacks ethyl group; simpler structure |

| 1-Tert-butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate | C₁₄H₂₅NO₄ | Contains methoxy group instead of ethyl |

| N-Methyl-4-piperidone | C₆H₁₁NO | A simpler piperidine derivative; lacks carboxylic acid groups |

The unique combination of substituents in this compound may contribute to distinct biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate, and what key reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving tert-butyl and ethyl ester protection. A representative method includes:

- Step 1 : Deprotonation with lithium diisopropylamide (LDA) in THF at -78°C to activate the piperidine ring for alkylation .

- Step 2 : Alkylation with diiodomethane at ambient temperature to introduce substituents .

- Step 3 : Acidic or basic hydrolysis (e.g., HCl in dioxane) to remove protecting groups, followed by purification via column chromatography . Yield optimization hinges on temperature control during deprotonation (−78°C to −40°C) and stoichiometric precision in alkylation steps .

Q. How can the stability of this compound be assessed under hydrolytic conditions?

Hydrolysis studies under acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions reveal cleavage of the tert-butyl and ethyl ester groups, producing 4-methyl-4-ethylpiperidine-1,4-diol. Monitoring via LC-MS or NMR under varying pH (1–14) and temperatures (20–100°C) is critical to determine degradation kinetics .

Q. What purification techniques are effective post-synthesis?

Post-reaction workup often involves:

- Liquid-liquid extraction : Ethyl acetate/water partitioning to remove polar byproducts.

- Chromatography : Normal-phase silica gel with gradients of EtOAc/heptane (0–10%) to isolate the target compound .

- Drying agents : Anhydrous MgSO₄ or Na₂SO₄ for moisture removal .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis optimization?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding experimental condition selection. For example, ICReDD’s workflow combines computed activation energies with experimental screening (e.g., solvent polarity, catalyst loading) to reduce trial-and-error cycles. This approach could identify optimal LDA concentrations or alternative bases for deprotonation .

Q. What strategies resolve yield discrepancies during scale-up from lab to pilot reactors?

Contradictions in yields (e.g., 24–99% in alkylation steps) often arise from:

- Mixing inefficiencies : Transitioning from batch to flow reactors improves heat/mass transfer.

- Catalyst deactivation : Palladium catalysts (e.g., Pd(OAc)₂) may require ligand optimization (e.g., XPhos) to stabilize active species during cross-coupling steps .

- Byproduct formation : In-line IR spectroscopy monitors reaction progress, enabling real-time adjustments .

Q. How can this compound be functionalized for complex molecule synthesis?

Key strategies include:

- Nucleophilic substitution : Reacting the iodomethyl derivative (synthesized via LDA/CH₂I₂) with thiols or amines in DMF/K₂CO₃ at 100°C .

- Cross-coupling : Suzuki-Miyaura reactions using Pd(OAc)₂ and Cs₂CO₃ to introduce aryl/heteroaryl groups .

- Protection/deprotection : Selective tert-butyl removal with TFA for further carboxylate modifications .

Q. What reactor designs are suitable for large-scale production while maintaining stereochemical integrity?

Continuous-flow reactors with controlled residence times minimize racemization in chiral piperidine derivatives. For exothermic steps (e.g., alkylation), jacketed reactors with cryogenic cooling maintain −40°C conditions. Computational fluid dynamics (CFD) models ensure uniform mixing in scaled systems .

Q. Methodological Notes

- Data Contradiction Analysis : Compare yields across solvent systems (THF vs. DMF) and catalysts (Pd vs. Cu) using ANOVA to identify statistically significant variables .

- Experimental Design : Employ Design of Experiments (DoE) to optimize multi-step protocols, focusing on critical parameters like temperature, base strength, and reaction time .

Properties

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVJBGBETZFXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673677 | |

| Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578021-55-3 | |

| Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.